6-Oxo-2-piperidinepropanoic acid
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Overview
Description
6-Oxo-2-piperidinepropanoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. The compound’s molecular formula is C8H13NO3, and it has a molecular weight of 171.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-2-piperidinepropanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium and rhodium hydrogenation, which combines three reactions in one step: removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-2-piperidinepropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups that can interact with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Hydrogenation using palladium or rhodium catalysts is a typical reduction method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Oxo-2-piperidinepropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Oxo-2-piperidinepropanoic acid involves its interaction with specific molecular targets and pathways. In the context of pyridoxine-dependent epilepsy, the compound acts as a biomarker due to its accumulation in blood, plasma, urine, and cerebrospinal fluid. The defect in the gene encoding for α-aminoadipic semialdehyde dehydrogenase leads to the accumulation of α-aminoadipic semialdehyde, which is in equilibrium with Δ1-piperideine-6-carboxylic acid. This interaction results in a deficiency of pyridoxal 5′-phosphate, the active form of vitamin B6, which is thought to be the main pathophysiological mechanism .
Comparison with Similar Compounds
6-Oxo-2-piperidinepropanoic acid can be compared with other piperidine derivatives, such as:
Piperidine-2-carboxylic acid: Another piperidine derivative with similar structural features but different functional groups.
Piperidine-4-carboxylic acid: Known for its use in the synthesis of various pharmaceuticals.
Piperidine-3-carboxylic acid: Utilized in the production of agrochemicals and other industrial products.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
3-(6-oxopiperidin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7-3-1-2-6(9-7)4-5-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPLMTKMOITUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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